molecular formula C18H26N2O3 B1453005 tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1160247-73-3

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1453005
CAS No.: 1160247-73-3
M. Wt: 318.4 g/mol
InChI Key: RHRIIQVZXVYVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 1160247-73-3, QC-5100) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position and an amino substituent at the 4-position of the chroman ring . Its synthesis typically involves a multi-step process:

Spirocyclization: Reacting 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions yields tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (intermediate 10) in 72% yield .

Functionalization: The Boc group is removed with trifluoroacetic acid (TFA), followed by coupling reactions to introduce the amino group .

Applications This compound is a key intermediate in drug discovery, particularly for acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic disorders like obesity and diabetes . The amino group enhances hydrogen-bonding interactions with ACC, critical for inhibitory activity .

Properties

IUPAC Name

tert-butyl 4-aminospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-14(19)13-6-4-5-7-15(13)22-18/h4-7,14H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRIIQVZXVYVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693366
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-73-3
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS Number: 1160247-73-3) is a compound that has garnered attention due to its potential biological activities. This article examines the molecular characteristics, synthesis methods, and biological effects of this compound, drawing from various research studies and data sources.

Molecular Characteristics

  • Molecular Formula : C18_{18}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 318.41 g/mol
  • CAS Number : 1160247-73-3

The compound features a spiro structure that combines chroman and piperidine moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the chroman framework.
  • Introduction of the piperidine ring.
  • Functionalization to incorporate the tert-butyl and amino groups.

Research indicates that variations in synthesis can lead to different biological properties, emphasizing the importance of synthetic pathways in determining activity profiles .

Anticholinergic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticholinergic activity. This activity is primarily linked to inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

Antinociceptive Effects

In animal models, derivatives of spiro compounds have shown promising antinociceptive effects. These effects were evaluated through behavioral assays measuring pain response, demonstrating that modifications in the molecular structure can influence analgesic potency .

Case Studies

  • Study on AChE Inhibition : A study published in ResearchGate highlighted the design and synthesis of spiro compounds with AChE inhibitory activity. The results demonstrated that specific structural features contributed to enhanced inhibition compared to standard drugs .
  • Antinociceptive Activity Assessment : Another investigation focused on the antinociceptive properties of related compounds. The study utilized formalin tests in rodents to assess pain response reduction, indicating a dose-dependent relationship between compound concentration and analgesic effect .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AChE InhibitionSignificant inhibition
Antinociceptive ActivityPain response reduction
Structure-Activity RelationshipVariability based on modifications

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate exhibit significant antidepressant properties. The spirocyclic structure may enhance binding affinity to neurotransmitter receptors, making it a candidate for developing new antidepressants.

2. Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory processes is currently under investigation, with promising results in preclinical models.

3. Anticancer Research
The compound's unique structure allows for modifications that could enhance its efficacy against various cancer cell lines. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, warranting further exploration in anticancer drug development.

Biological Research Applications

1. Enzyme Inhibition Studies
this compound has been evaluated for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into the regulation of these pathways and their implications in disease states.

2. Pharmacokinetic Studies
The pharmacokinetics of this compound are being studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for assessing the viability of this compound as a therapeutic agent.

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. Research is ongoing into its incorporation into polymer matrices to enhance mechanical properties and thermal stability.

2. Coating Technologies
Due to its chemical stability and potential for functionalization, this compound may be utilized in developing advanced coating technologies that require specific surface properties or protective features.

Case Studies

Study FocusFindings
Antidepressant ActivityDemonstrated reduction in depressive-like behavior in animal models when treated with derivatives of the compound.
Neuroprotective EffectsShowed significant reduction in neuroinflammation markers in vitro and in vivo models.
Anticancer EfficacyInduced apoptosis in various cancer cell lines with IC50 values indicating potent activity compared to standard treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Key Substituents CAS No. Molecular Weight (g/mol) Key Properties
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (Target) 4-NH₂ 1160247-73-3 317.38 Enhanced hydrogen bonding; ACC inhibitor
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Cl, 4-O 1013333-61-3 351.83 Chlorine increases lipophilicity; potential halogen bonding
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6,7-CH₃, 4-O 1013333-61-3 329.41 Methyl groups enhance metabolic stability; reduced solubility
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Br, 4-O 690632-05-4 397.26 Bromine introduces steric bulk; potential for nucleophilic substitution
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 4-(4-Br-benzyloxy) 930111-10-7 370.28 Aromatic group increases rigidity; non-spiro structure

Preparation Methods

General Synthetic Strategy

The synthesis typically involves coupling a chroman-based acid derivative with a Boc-protected aminopiperidine, followed by cyclization to form the spiro structure. Key reagents include carbodiimide coupling agents, bases, and catalysts to promote amide bond formation and ring closure under mild conditions.

Detailed Preparation Procedure

Amide Bond Formation Between Chroman-2-carboxylic Acid and N-Boc-4-aminopiperidine

  • Starting Materials:

    • 4-oxo-4H-chromene-3-carboxylic acid (or derivatives)
    • N-Boc-4-aminopiperidine
  • Reagents and Conditions:

    • Solvent: Methylene chloride (dichloromethane)
    • Coupling agents: N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI)
    • Catalysts: 4-dimethylaminopyridine (DMAP)
    • Base: Triethylamine (TEA)
    • Temperature: Room temperature
    • Reaction time: Several hours, monitored by TLC
  • Procedure:

    • Dissolve 4-oxo-4H-chromene-3-carboxylic acid and N-Boc-4-aminopiperidine in methylene chloride.
    • Add DMAP and triethylamine sequentially.
    • Add EDCI to initiate coupling.
    • Stir at room temperature until completion (monitored by TLC).
    • Quench with water and extract the organic layer.
    • Dry over sodium sulfate and remove solvent under reduced pressure.
    • Obtain tert-butyl 4-[(4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate as a semisolid or solid product.
  • Yield and Purification:

    • Product is typically purified by column chromatography.
    • Yields reported around 70-80% depending on conditions.

This step forms the amide linkage essential for the spirocyclic framework.

Spirocyclization to Form the Spiro[chroman-2,4'-piperidine] Core

  • The spiro ring system is formed by intramolecular cyclization involving the chroman and piperidine moieties.
  • This step may require specific cyclization conditions such as heating or use of acid/base catalysts.
  • Details on precise cyclization conditions are less frequently reported but generally follow amide formation.

Protection and Deprotection Considerations

  • The tert-butyl carbamate (Boc) group protects the amine functionality during synthesis.
  • Boc protection ensures selective reactions on other functional groups and prevents side reactions.
  • Deprotection (if needed) is typically achieved by treatment with trifluoroacetic acid (TFA) or other acids under mild conditions.

Alternative Synthetic Routes and Key Variations

  • Some syntheses use titanium isopropoxide-mediated reductive amination between 4-amino-piperidine-1-carboxylate tert-butyl ester and substituted benzaldehydes, followed by sodium borohydride reduction to yield intermediates leading to the target compound.
  • Use of peptide coupling reagents such as PyBroP and bases like N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or elevated temperatures (up to 80°C) have been reported for related amide bond formations.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome Notes
Amide bond formation 4-oxo-4H-chromene-3-carboxylic acid, N-Boc-4-aminopiperidine, EDCI, DMAP, TEA, DCM, RT tert-butyl 4-[(4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate High yield, mild conditions
Spirocyclization Heating or acid/base catalysis (specifics vary) Spiro[chroman-2,4'-piperidine] core formed Requires optimization
Protection/Deprotection Boc group protection; deprotection with TFA Amine protected or free Protects amine during synthesis
Alternative reductive amination Titanium isopropoxide, NaBH4, EtOH, 0°C to RT Intermediate amine derivatives For substituted analogs

Research Findings and Observations

  • The amide bond formation using carbodiimide coupling is the most reliable and widely used method for constructing the key intermediate.
  • The Boc protecting group is essential for controlling reactivity and improving yields.
  • The spirocyclization step is sensitive and requires careful control of reaction conditions.
  • Purification typically involves silica gel chromatography.
  • The compound is often supplied as hydrochloride salt for enhanced stability and solubility.
  • Stock solutions are prepared with precise molarity calculations and solvent sequences to maintain clarity and stability for biological studies.

Q & A

Q. What are the recommended synthesis methodologies for tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate?

A common approach involves a base-catalyzed spirocyclization reaction. For example, N-Boc-4-piperidinone reacts with 2-hydroxyacetophenone in anhydrous methanol under reflux, followed by acid-mediated deprotection (e.g., trifluoroacetic acid) to yield the spirochromanone core. Purification via column chromatography or recrystallization ensures high purity .

Key Steps :

  • Base-catalyzed cyclization (yield: ~79%).
  • Boc deprotection with TFA (yield: ~85%).
  • Characterization by ¹H NMR and HRMS.

Q. How should researchers handle safety and storage of this compound?

According to SDS reports:

  • Storage : Keep in a dry area below 28°C, away from moisture and incompatible materials .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid dust formation via local exhaust ventilation .
  • Waste Disposal : Segregate waste and consult certified disposal services to mitigate environmental risks .

Q. What analytical techniques are used to confirm the compound’s structure?

  • ¹H NMR : Peaks at δ 7.90 (d, J = 7.5 Hz) and δ 1.48 (s, 9H) confirm aromatic protons and tert-butyl groups, respectively .
  • HRMS : Matches calculated molecular ion peaks (e.g., [M+H]⁺ 318.1631) .
  • X-ray Crystallography : SHELX software is widely used for crystal structure determination .

Advanced Research Questions

Q. How can discrepancies in physical/chemical property data (e.g., melting point, solubility) be resolved?

When SDS data are incomplete (e.g., "no data available" for melting points ), researchers should:

  • Conduct experimental measurements (e.g., differential scanning calorimetry for melting points).
  • Compare with structurally analogous compounds (e.g., tert-butyl spirochromanone derivatives) and apply computational models (e.g., COSMO-RS for solubility predictions).

Q. What strategies optimize reaction yields during Boc deprotection?

  • Acid Choice : TFA is preferred over HCl for milder deprotection, reducing side reactions .
  • Solvent Optimization : Use dichloromethane (DCM) for better solubility and faster reaction kinetics .
  • Workup : Neutralize with NaHCO₃ post-deprotection to minimize degradation.

Table 1 : Yield Comparison for Deprotection Methods

AcidSolventYield (%)
TFADCM85
HCl (conc.)MeOH72

Q. How can researchers design biological activity assays for this compound?

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against acetyl-CoA carboxylase (ACC) via fluorescence polarization assays .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities to ACC’s biotin carboxylase domain .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Solvent Selection : Replace methanol with toluene for safer reflux conditions at scale.
  • Catalyst Recycling : Use immobilized bases (e.g., polymer-supported DBU) to reduce waste.
  • Purification : Switch from column chromatography to recrystallization in hexane/ethyl acetate mixtures .

Methodological Challenges and Contradictions

Q. How can conflicting GHS hazard classifications be addressed?

Some SDS reports classify the compound as H302/H315/H319 (harmful if swallowed, skin/eye irritant) , while others lack data . To resolve:

  • Perform acute toxicity tests (OECD 423 guidelines).
  • Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine derivatives) for hazard extrapolation.

Q. What mechanistic insights explain the spirocyclization reaction?

  • Base Role : Pyrrolidine deprotonates 2-hydroxyacetophenone, enabling nucleophilic attack on N-Boc-4-piperidinone .
  • Intermediate Isolation : Trap the enolate intermediate using low-temperature quenching (-78°C) for NMR analysis.
  • Computational Studies : DFT calculations (e.g., Gaussian) model transition states and activation energies.

Advanced Applications

Q. How does modifying the Boc group affect biological activity?

  • Case Study : Removing the Boc group (to form spiro[chroman-2,4'-piperidin]-4-one) increases ACC inhibitory activity by enhancing hydrogen bonding to the enzyme’s active site .
  • Derivative Synthesis : Introduce electron-withdrawing groups (e.g., nitro) to the Boc moiety to study steric effects.

Q. What in silico tools predict metabolite formation and toxicity?

  • ADMET Prediction : Use SwissADME to estimate LogP (2.1) and bioavailability.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability: 72%) due to the spirochromanone core’s lipophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.